2,4-dichloro-6-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
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Overview
Description
2,4-Dichloro-6-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a phenol group substituted with dichloro and methoxyphenyl groups, making it a subject of interest in chemical research due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-6-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol typically involves a multi-step process:
Formation of the Benzoxazole Ring: This step involves the condensation of 3-methoxyphenylamine with a suitable aldehyde to form the benzoxazole ring.
Chlorination: The phenol ring is chlorinated at the 2 and 4 positions using reagents like thionyl chloride or phosphorus pentachloride.
Imination: The final step involves the formation of the imine linkage by reacting the chlorinated phenol with the benzoxazole derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The imine linkage can be reduced to form amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like ammonia or thiourea under basic conditions.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, it has been studied for its potential as a synthetic elicitor, triggering immune responses in plants . This makes it a valuable tool for studying plant immunity and developing disease-resistant crops.
Medicine
Industry
In industry, it can be used in the synthesis of specialty chemicals and materials, particularly those requiring specific electronic or photonic properties.
Mechanism of Action
The mechanism by which 2,4-dichloro-6-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The phenol and imine groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-6-[(E)-{[3-hydroxyphenyl]imino}methyl]phenol
- 2,4-Dichloro-6-[(E)-{[4-methoxyphenyl]imino}methyl]phenol
Uniqueness
Compared to similar compounds, 2,4-dichloro-6-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol stands out due to its benzoxazole ring, which imparts unique electronic properties and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H14Cl2N2O3 |
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Molecular Weight |
413.2 g/mol |
IUPAC Name |
2,4-dichloro-6-[[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol |
InChI |
InChI=1S/C21H14Cl2N2O3/c1-27-16-4-2-3-12(8-16)21-25-18-10-15(5-6-19(18)28-21)24-11-13-7-14(22)9-17(23)20(13)26/h2-11,26H,1H3 |
InChI Key |
KHUZDCGTIPIIDR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)Cl)Cl)O |
Origin of Product |
United States |
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